Cas no 2229399-63-5 (2-oxo-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}acetic acid)

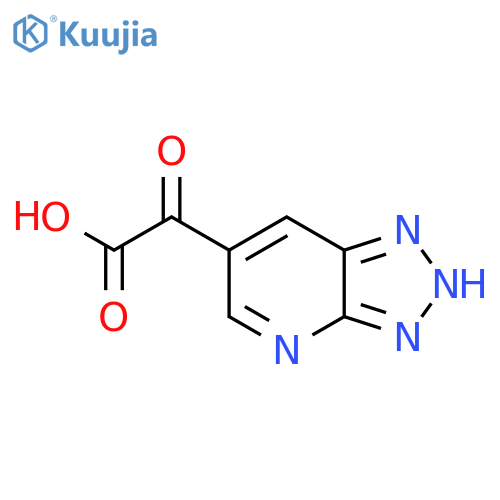

2229399-63-5 structure

商品名:2-oxo-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}acetic acid

2-oxo-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-oxo-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}acetic acid

- 2-oxo-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}acetic acid

- EN300-1729112

- 2229399-63-5

-

- インチ: 1S/C7H4N4O3/c12-5(7(13)14)3-1-4-6(8-2-3)10-11-9-4/h1-2H,(H,13,14)(H,8,9,10,11)

- InChIKey: LSRICMOBZZLYFP-UHFFFAOYSA-N

- ほほえんだ: O=C(C(=O)O)C1C=NC2C(C=1)=NNN=2

計算された属性

- せいみつぶんしりょう: 192.02834000g/mol

- どういたいしつりょう: 192.02834000g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 109Ų

2-oxo-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1729112-0.5g |

2-oxo-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}acetic acid |

2229399-63-5 | 0.5g |

$1866.0 | 2023-09-20 | ||

| Enamine | EN300-1729112-0.25g |

2-oxo-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}acetic acid |

2229399-63-5 | 0.25g |

$1789.0 | 2023-09-20 | ||

| Enamine | EN300-1729112-0.05g |

2-oxo-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}acetic acid |

2229399-63-5 | 0.05g |

$1632.0 | 2023-09-20 | ||

| Enamine | EN300-1729112-10g |

2-oxo-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}acetic acid |

2229399-63-5 | 10g |

$8357.0 | 2023-09-20 | ||

| Enamine | EN300-1729112-5g |

2-oxo-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}acetic acid |

2229399-63-5 | 5g |

$5635.0 | 2023-09-20 | ||

| Enamine | EN300-1729112-10.0g |

2-oxo-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}acetic acid |

2229399-63-5 | 10g |

$8357.0 | 2023-06-04 | ||

| Enamine | EN300-1729112-1.0g |

2-oxo-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}acetic acid |

2229399-63-5 | 1g |

$1944.0 | 2023-06-04 | ||

| Enamine | EN300-1729112-5.0g |

2-oxo-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}acetic acid |

2229399-63-5 | 5g |

$5635.0 | 2023-06-04 | ||

| Enamine | EN300-1729112-0.1g |

2-oxo-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}acetic acid |

2229399-63-5 | 0.1g |

$1711.0 | 2023-09-20 | ||

| Enamine | EN300-1729112-2.5g |

2-oxo-2-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}acetic acid |

2229399-63-5 | 2.5g |

$3809.0 | 2023-09-20 |

2-oxo-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}acetic acid 関連文献

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

2229399-63-5 (2-oxo-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}acetic acid) 関連製品

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量